Functional Inactivity at Calmodulin-Dependent Enzymes vs. Felodipine
Dehydrofelodipine demonstrates a complete lack of inhibitory activity against the calmodulin-dependent enzymes caldesmon kinase and cAMP phosphodiesterase, in direct contrast to felodipine. This functional inactivity confirms its classification as a pharmacologically inert metabolite [1].
| Evidence Dimension | Inhibition of Ca2+/calmodulin-dependent caldesmon kinase |
|---|---|
| Target Compound Data | No inhibition observed |
| Comparator Or Baseline | Felodipine: IC50 = 17.4 µM |
| Quantified Difference | Absolute qualitative difference in activity |
| Conditions | In vitro enzyme assay |
Why This Matters
This data confirms that dehydrofelodipine is not a functional analog of felodipine, making it unsuitable for any pharmacological study and solidifying its role as a pure analytical standard.
- [1] Walsh, M. P., et al. (1988). Effects of felodipine (a dihydropyridine calcium channel blocker) and analogues on calmodulin-dependent enzymes. Biochemical Pharmacology, 37(8), 1569-1580. View Source
